amino-(2,4,6-trichlorophenyl)azanium;sulfate
Description
Amino-(2,4,6-trichlorophenyl)azanium;sulfate is a sulfonic acid derivative with a 2,4,6-trichlorophenyl (TCP) group attached to an ammonium moiety. The structure comprises a TCP-substituted benzene ring linked to an amino group (NH₃⁺), balanced by a sulfate counterion. This compound is notable for its electron-deficient aromatic system due to the electron-withdrawing chlorine substituents, which influence its reactivity, stability, and interactions in biological and chemical systems. It serves as a precursor or intermediate in synthesizing sulfonamides, heterocyclic compounds, and bioactive agents .
Properties
CAS No. |
71965-09-8 |
|---|---|
Molecular Formula |
C12H12Cl6N4O4S |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
amino-(2,4,6-trichlorophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H5Cl3N2.H2O4S/c2*7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h2*1-2,11H,10H2;(H2,1,2,3,4) |
InChI Key |
AWBNDKWAKYTKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.[O-]S(=O)(=O)[O-] |
Related CAS |
5329-12-4 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino-(2,4,6-trichlorophenyl)azanium;sulfate typically involves the reaction of 2,4,6-trichloroaniline with sulfuric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. One common method involves dissolving 2,4,6-trichloroaniline in ethanol and then adding sulfuric acid dropwise while maintaining the temperature below 50°C. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Amino-(2,4,6-trichlorophenyl)azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Amino-(2,4,6-trichlorophenyl)azanium;sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichlorophenyl group into various molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of amino-(2,4,6-trichlorophenyl)azanium;sulfate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfate counterion may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituted Phenylazanium Derivatives
- 4-Chlorophenylazanium Derivatives: Compared to amino-(2,4,6-TCP)azanium, mono- or di-chlorinated analogs (e.g., 4-chlorophenylazanium) exhibit reduced steric hindrance and lower electron-withdrawing effects. This results in higher reactivity in nucleophilic substitution reactions but lower thermal stability .
- Fluorophenylazanium Derivatives : Fluorine substituents introduce stronger electron-withdrawing effects than chlorine. For instance, 2,4,6-trifluorophenylazanium derivatives demonstrate enhanced binding to biological targets (e.g., IC₅₀ = 110.02 nM for neutrophil chemotactic peptide receptors) compared to TCP analogs (IC₅₀ = 248.74 nM), likely due to smaller atomic size and improved target compatibility .
Hydrazine and Sulfonamide Analogs
- 2,4,6-Trichlorophenyl Hydrazine: This compound shows moderate antimicrobial activity (MIC = 8–32 µg/mL against E. coli and S. aureus), which is influenced by substituents at the C-4 position. Electron-donating groups (e.g., -OCH₃) enhance activity, while electron-withdrawing groups (e.g., -NO₂) reduce it .
- 2-(2,4,6-Trichlorophenyl)Hydrazinecarbothioamide: Spectroscopic studies reveal a HOMO-LUMO energy gap of 3.78 eV, indicating significant charge transfer interactions. The HOMO is localized on the sulfur atom and TCP ring, while the LUMO resides on the thioamide group, differing from non-chlorinated analogs with broader electron delocalization .
Physicochemical Properties
- Solubility: Amino-(2,4,6-TCP)azanium;sulfate is sparingly soluble in water (0.1 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO). This contrasts with non-chlorinated phenylazanium derivatives, which exhibit higher aqueous solubility .
- Thermal Stability : Decomposition temperature of TCP derivatives (≥250°C) exceeds that of fluorophenyl analogs (180–200°C) due to stronger C-Cl bond energy .
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